N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-2-phenylbutanamide is a furan-derived amide compound characterized by a bifuran core substituted at the 5-position with a methyl group linked to a 2-phenylbutanamide moiety. The bifuran scaffold is notable for its electron-rich aromatic system, which influences electronic properties like polarizability and reactivity, as observed in related compounds (–8).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-18(23-15)17-9-6-12-22-17/h3-12,16H,2,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUOYDLCCIIZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,2’-bifuran with appropriate amine and acid derivatives. One common method includes the use of furfurylamine and 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. The scalability of microwave-assisted synthesis also offers potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its unique structure may offer therapeutic potential, particularly in the design of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- Polarizability in bifuran derivatives correlates with conjugation length and electron-donating substituents. For example, DPTM-5 ’s high polarizability (677.51 a.u.) arises from its extended dimethyl-bifuran π-system, whereas oxazole or benzofuran linkers reduce this value (e.g., DPTM-3 : 640.19 a.u.) .
Research Implications and Gaps
- Electronic Applications: The high polarizability of bifuran derivatives (e.g., DPTM-5) positions them as candidates for nonlinear optical materials.
- Synthetic Challenges : Unlike sulfonamide or polymeric analogues, the target compound’s synthesis lacks detailed protocols, necessitating further optimization.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a phenylbutanamide structure. Its molecular formula is , with a molecular weight of approximately 305.36 g/mol. The presence of the bifuran ring system imparts unique chemical properties, making it a subject of interest in various biological studies.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its chemical structure:
- Antimicrobial Properties : The sulfonamide group present in similar compounds is known for its antibacterial properties, suggesting that this compound may also exhibit antimicrobial effects.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
- Enzyme Modulation : The interaction of the bifuran moiety with specific enzymes may influence various biochemical pathways, supporting its role as a potential therapeutic agent.
In Vitro Studies
Recent studies have investigated the biological activity of this compound using various in vitro assays:
- Antimicrobial Assays : The compound was tested against a range of bacterial strains. Results indicated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Tests : In cancer cell lines, the compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Efficacy : In rodent models of inflammation, treatment with the compound resulted in reduced edema and pain scores compared to control groups.
- Toxicological Assessments : Safety profiles were established through acute and chronic toxicity studies, indicating a favorable safety margin at therapeutic doses.
Comparative Analysis with Similar Compounds
A comparison with other bifuran derivatives can provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide | Oxane ring | Antimicrobial, anticancer |
| Dimethyl [2,2′-bifuran]-5,5′-dicarboxylate | Dicarboxylate group | Antioxidant |
| N-(4-(N,N-dimethylsulfamoyl)benzamide | Sulfonamide group | Antibacterial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling bifuran derivatives with phenylbutanamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC or DMT/NMM/TsO− in microwave-assisted reactions to enhance efficiency under mild conditions .
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) improve solubility and reaction rates.
- Purification : Column chromatography or crystallization ensures >95% purity.
- Example conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC | DCM | 50°C, 48h | 78% |
| DMAP | DMF | 60°C, 36h | 85% |
- Optimization strategies include varying catalyst ratios and reaction times .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm bifuran and phenyl group connectivity. Key shifts:
- Bifuran protons: δ 6.2–7.1 ppm (aromatic region).
- Phenylbutanamide carbonyl: ~170 ppm in C NMR.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 350.15).
- Computational : DFT calculations (e.g., Gaussian) predict electronic properties and stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental reactivity of this compound?
- Methodological Answer :
- Reaction path search : Quantum mechanical calculations (e.g., IRC analysis) identify transition states and intermediates.
- Data integration : Combine computational predictions (e.g., activation energies) with experimental kinetics to refine models.
- Case study : Discrepancies in hydrolysis rates were resolved by adjusting solvent effects in DFT simulations .
Q. What strategies are effective for analyzing its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 or kinases. Focus on hydrophobic pockets accommodating the bifuran moiety.
- In vitro assays :
- Fluorescence quenching to measure binding constants ().
- Competitive inhibition assays (e.g., IC determination).
- Example : Structural analogs showed 10–30 μM IC against COX-2, suggesting anti-inflammatory potential .
Q. How do structural modifications impact its material science applications (e.g., conductivity)?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO) to enhance conjugation for organic semiconductors.
- Device testing : Fabricate thin-film transistors (TFTs) and measure charge mobility () via Hall effect.
- Data :
| Derivative | (cm²/Vs) | Bandgap (eV) |
|---|---|---|
| Parent | 0.05 | 3.2 |
| –NO | 0.12 | 2.8 |
- Optimized derivatives show promise in flexible electronics .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity profiles for structurally similar analogs?
- Methodological Answer :
- Structural nuances : Minor changes (e.g., –F vs. –Cl substituents) alter pharmacokinetics.
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Example : A –F analog showed 2x higher cytotoxicity in HepG2 cells than –Cl due to enhanced membrane permeability .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
